1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound characterized by the presence of both difluorophenyl and trifluoroethanol functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluorophenyl magnesium bromide with trifluoroacetic acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the effects of fluorination on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.
Mechanism of Action
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be compared with other similar fluorinated compounds such as 1-(3,4-difluorophenyl)ethanol and 1-(3,4-difluorophenyl)propanol. The presence of the trifluoroethanol group in this compound provides unique chemical and physical properties that distinguish it from its analogs. These properties include increased stability, higher reactivity, and improved biological activity.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethanol
1-(3,4-Difluorophenyl)propanol
1-(3,4-Difluorophenyl)butanol
1-(3,4-Difluorophenyl)acetone
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2,2-trifluoroethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHCERXDHSICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734117 | |
Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945978-37-0 | |
Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.